molecular formula C22H26ClNO3 B11511586 N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide

Cat. No.: B11511586
M. Wt: 387.9 g/mol
InChI Key: YBZDDOZDKNDPIV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide is a chemical compound with the molecular formula C16H23NO2. It is known for its unique structure, which includes both chlorophenoxy and cyclohexylphenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide typically involves the reaction of 4-chlorophenoxyethanol with 4-cyclohexylphenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include toluene and acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide
  • N-methyl-2-[4-(4’-chlorophenoxy)phenoxy]acetamide

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide is unique due to its specific combination of chlorophenoxy and cyclohexylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide

InChI

InChI=1S/C22H26ClNO3/c23-19-8-12-20(13-9-19)26-15-14-24-22(25)16-27-21-10-6-18(7-11-21)17-4-2-1-3-5-17/h6-13,17H,1-5,14-16H2,(H,24,25)

InChI Key

YBZDDOZDKNDPIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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